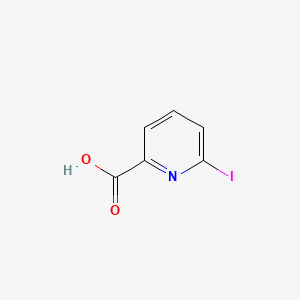

6-Iodo-pyridine-2-carboxylic acid

Description

BenchChem offers high-quality 6-Iodo-pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGFWXXZYXILQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347242 | |

| Record name | 6-Iodo-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55044-68-3 | |

| Record name | 6-Iodo-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Iodo-pyridine-2-carboxylic acid chemical properties

Common Name: 6-Iodopicolinic Acid

CAS Registry Number: 55044-68-3

Molecular Formula:

Executive Summary

6-Iodo-pyridine-2-carboxylic acid (6-Iodopicolinic acid) is a bifunctional pyridine scaffold critical to medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity : it possesses an electrophilic site at C6 (C–I bond) amenable to transition-metal-catalyzed cross-coupling, and a nucleophilic/electrophilic handle at C2 (carboxylic acid) suitable for amide coupling, esterification, or metal coordination.

This guide details the physiochemical profile, validated synthetic protocols, and reactivity landscape of this compound, designed for researchers requiring high-purity intermediates for drug discovery (e.g., metalloprotein inhibitors) and ligand synthesis.

Chemical Profile & Physiochemical Properties[5][6][7][8][9][10]

The physical data below represents the standard for high-purity research-grade material (>97%).

| Property | Value | Notes |

| Molecular Weight | 249.01 g/mol | |

| Appearance | Off-white to tan solid | Iodinated pyridines often darken upon light exposure. |

| Melting Point | 212 – 213 °C | Distinctly higher than unsubstituted picolinic acid (136 °C). |

| pKa (Acid) | ~3.2 (Predicted) | More acidic than picolinic acid (5.4) due to the inductive electron-withdrawing effect of the Iodine at C6. |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents ( |

| Storage | 2–8 °C, Inert Gas | Light Sensitive. Store in amber vials to prevent photo-deiodination. |

Synthetic Methodology: The Sandmeyer Route

While 6-iodopicolinic acid can be synthesized via direct lithiation of 2-iodopyridine followed by carboxylation, the regioselectivity is often poor. The industry-standard protocol utilizes a Sandmeyer-type transformation starting from 6-aminopicolinic acid. This route is preferred for its scalability and cost-effectiveness.

Protocol: Diazotization-Iodination Sequence

Reaction Overview:

Step-by-Step Methodology

-

Solubilization: Suspend 6-aminopicolinic acid (CAS 23628-31-1) (1.0 equiv) in a mixture of water and concentrated

(or HCl). The amine must be fully protonated. -

Diazotization (Critical Step): Cool the solution to 0–5 °C in an ice bath. Add an aqueous solution of Sodium Nitrite (

, 1.1 equiv) dropwise.-

Control: Maintain temperature <5 °C to prevent hydrolysis of the diazonium salt to the phenol (6-hydroxypicolinic acid).

-

-

Iodination: After stirring for 30 minutes at 0 °C, add an aqueous solution of Potassium Iodide (KI, 1.2–1.5 equiv) dropwise.

-

Observation: Significant evolution of nitrogen gas (

) will occur, and the solution will turn dark red/brown due to iodine liberation.

-

-

Workup: Allow the reaction to warm to room temperature and stir for 2–3 hours. Treat the mixture with solid Sodium Thiosulfate (

) to quench excess iodine (color changes from dark brown to yellow/clear). -

Isolation: Adjust pH to ~3–4 (isoelectric point) to precipitate the free acid. Filter the solid, wash with cold water, and dry under vacuum.

Self-Validating the Protocol

-

Gas Evolution: Vigorous bubbling upon KI addition confirms the successful displacement of the diazonium group.

-

Color Quench: If the dark iodine color persists after workup, the product may be contaminated with

, which interferes with subsequent Pd-catalyzed couplings. Ensure the thiosulfate wash is sufficient.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the Sandmeyer transformation converting the amino group to the iodo substituent.

Reactivity Landscape & Applications

The value of 6-iodopicolinic acid lies in its ability to serve as a divergent branch point . The C-I bond is significantly more reactive toward oxidative addition than C-Br or C-Cl analogs, allowing for selective functionalization.

Orthogonal Functionalization Strategy

-

Path A: C-I Activation (Cross-Coupling)

-

Suzuki-Miyaura: Coupling with aryl boronic acids to generate 6-aryl-picolinates.

-

Sonogashira: Reaction with terminal alkynes to create extended conjugated systems (e.g., for pyridine-based polymers).

-

Catalyst Choice:

is standard, but

-

-

Path B: COOH Activation (Condensation)

-

Amide Coupling: Reaction with amines using HATU/EDC to form picolinamides.

-

Coordination: The picolinate nitrogen and carboxylate oxygen form a stable 5-membered chelate ring with metals (

,

-

Divergent Synthesis Workflow (DOT Visualization)

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Key Applications in Drug Discovery

-

Metalloprotein Inhibition: The picolinic acid moiety is a known zinc-binding group (ZBG). Derivatives of 6-iodopicolinic acid are used to design inhibitors for Matrix Metalloproteinases (MMPs) and Histone Demethylases . The iodine handle allows the introduction of "tail" groups that interact with the enzyme's hydrophobic pocket.

-

Bipyridine Ligands: 6-iodopicolinic acid is a precursor to non-symmetric 2,2'-bipyridines via Ullmann or Negishi coupling. These ligands are essential for synthesizing Ruthenium/Iridium complexes used in photoredox catalysis and biological imaging.

References

-

Synthesis & Properties: ChemicalBook. (2023). "6-Iodo-pyridine-2-carboxylic acid (CAS 55044-68-3) Datasheet."[4]

-

Sandmeyer Protocol (General): Krasnokutskaya, E. A., et al. (2007). "A convenient and general one-step preparation of aromatic iodides." Synthesis.

-

Cross-Coupling Utility: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Picolinic Acid Properties: PubChem. (2024).[4] "6-Iodo-pyridine-2-carboxylic acid Compound Summary." National Library of Medicine.

-

Medicinal Applications: Agrawal, A., et al. (2018). "Probing the Zinc-Binding Group of Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry.

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of 6-Iodo-pyridine-2-carboxylic Acid

Part 1: Strategic Introduction

6-Iodo-pyridine-2-carboxylic acid (also known as 6-iodopicolinic acid) is a critical heterocyclic building block in medicinal chemistry. Its value lies in its bifunctionality: the carboxylic acid moiety serves as a handle for amide coupling or esterification, while the C-6 iodine atom is a prime electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

For drug development professionals, the purity and structural integrity of this scaffold are paramount. Impurities such as the 6-bromo analog or unreacted 6-aminopicolinic acid can poison downstream catalysts or lead to difficult-to-separate side products. This guide provides a self-validating protocol for the synthesis, purification, and rigorous spectroscopic characterization of this compound.

Part 2: Synthesis & Experimental Protocol

To ensure the spectroscopic data provided below is reproducible, we must first establish the provenance of the material. The most robust route involves the Sandmeyer-type diazotization of 6-aminopicolinic acid.

Synthesis Workflow (Sandmeyer Reaction)

Reaction Logic: The amino group at the 6-position is converted to a diazonium salt using sodium nitrite in acidic media, which is then displaced by iodide.

Protocol:

-

Diazotization: Suspend 6-aminopicolinic acid (1.0 eq) in 15% aqueous H₂SO₄ at 0–5 °C.

-

Activation: Dropwise add an aqueous solution of NaNO₂ (1.2 eq), maintaining the temperature below 5 °C to prevent decomposition of the diazonium intermediate. Stir for 30 minutes.

-

Substitution: Add an aqueous solution of KI (1.5 eq) slowly. The solution will turn dark due to iodine liberation.

-

Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Decolorize excess iodine with solid sodium bisulfite (NaHSO₃).

-

Isolation: Adjust pH to ~2–3 with solid Na₂CO₃ to precipitate the free acid. Filter the solid.[1]

-

Purification: Recrystallize from ethanol/water or purify via automated flash chromatography (C18 reverse phase, H₂O/MeOH gradient).

Process Visualization

Figure 1: Step-by-step synthetic pathway for the conversion of 6-aminopicolinic acid to the target 6-iodo derivative.

Part 3: Spectroscopic Characterization

The following data establishes the identity of the compound. The logic of assignment relies on the 2,6-disubstitution pattern of the pyridine ring, which creates a distinct spin system.

Nuclear Magnetic Resonance (NMR)

Analysis Logic:

-

Spin System: The three aromatic protons form an AMX or AB2 system. You will observe two doublets (H-3, H-5) and one triplet/doublet-of-doublets (H-4).

-

Chemical Shifts: The carboxylic acid proton is broad and downfield (10-14 ppm). The H-3 proton (ortho to COOH) is typically the most deshielded aromatic proton due to the anisotropy of the carbonyl group. The H-5 proton (ortho to I) is deshielded by the iodine but typically appears slightly upfield of H-3.

Table 1: Representative

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| COOH | 13.0 - 13.5 | Broad Singlet | 1H | Exchangeable acidic proton. |

| H-3 | 8.15 - 8.25 | Doublet ( | 1H | Ortho to electron-withdrawing COOH; most deshielded. |

| H-5 | 8.05 - 8.15 | Doublet ( | 1H | Ortho to Iodine; heavy atom effect. |

| H-4 | 7.80 - 7.90 | Triplet ( | 1H | Meta position; couples to both H-3 and H-5. |

Table 2: Representative

| Carbon | Shift ( | Type | Assignment Logic |

| C=O | ~165.0 | Quaternary | Carboxylic acid carbonyl. |

| C-2 | ~150.0 | Quaternary | Ortho to N, ipso to COOH. |

| C-4 | ~140.0 | Methine | Para to N. |

| C-3 | ~128.0 | Methine | Beta to N. |

| C-5 | ~135.0 | Methine | Beta to N, ortho to I. |

| C-6 | ~118.0 - 120.0 | Quaternary | Ipso to Iodine (Heavy atom shielding effect often observed).[2] |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or LC-MS.

-

Molecular Formula: C

H -

Exact Mass: 248.93

-

Observed Ion (ESI+):

249.9 [M+H] -

Observed Ion (ESI-):

247.9 [M-H]

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR.

-

O-H Stretch: 2500–3300 cm

(Broad, characteristic of carboxylic acid dimers). -

C=O Stretch: 1700–1730 cm

(Strong, acid carbonyl). -

C=N / C=C Ring Stretch: 1550–1600 cm

. -

C-I Stretch: 500–600 cm

(Fingerprint region, often weak).

Physical Properties

-

Physical State: Off-white to pale yellow crystalline solid.

-

Melting Point: 212–213 °C (Decomposition).[4] Note: Purity significantly affects MP; impure samples often melt lower (~190-200 °C).

Part 4: Quality Control & Purity Assessment

To validate the synthesis, a standard HPLC method is required.

Method: Reverse Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5

m, 4.6 x 150 mm). -

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

-

Retention Time: 6-Iodopicolinic acid is more hydrophobic than 6-aminopicolinic acid (starting material) and will elute significantly later.

Part 5: References

-

PubChem Compound Summary. 6-Iodo-pyridine-2-carboxylic acid (CID 619341).[2] National Library of Medicine.[2] [Link][2]

-

ChemWhat. 6-Iodo-pyridine-2-carboxylic acid Structure and Safety. [Link][1][2][6][7]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 6-Iodo-pyridine-2-carboxylic acid | C6H4INO2 | CID 619341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 6-Iodopicolinic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. 6-Iodo-pyridine-2-carboxylic acid | C6H4INO2 | CID 619341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tumor Targeting with Novel Pyridyl 6-Substituted Pyrrolo[2,3-d]Pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of De novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Iodo-pyridine-2-carboxylic Acid as an Enzyme Inhibitor Scaffold

Executive Summary

6-Iodo-pyridine-2-carboxylic acid (6-iodopicolinic acid) represents a high-value scaffold in fragment-based drug discovery (FBDD), particularly for targeting metalloenzymes. Its utility is derived from a dual-modality architecture: the picolinic acid core functions as a bidentate metal-binding pharmacophore (MBP), while the 6-iodo substituent serves as either a robust synthetic handle for library expansion or a functional halogen-bond donor within the active site. This guide details the structural rationale, synthetic application, and biological validation of this scaffold, with a specific focus on 2-oxoglutarate (2-OG) dependent oxygenases and histone demethylases.

Structural & Mechanistic Rationale

The Metal-Binding Pharmacophore (MBP)

The pyridine-2-carboxylic acid moiety is a privileged structure that mimics 2-oxoglutarate, the natural cofactor for a vast superfamily of dioxygenases.

-

Chelation Mode: The pyridine nitrogen (

) and the carboxylate oxygen form a bidentate chelate with the active site metal (typically Fe(II), Zn(II), or Ni(II)). -

Geometry: This "pincer" grip occupies two coordination sites on the metal, displacing water molecules and blocking the catalytic cycle.

The Role of the 6-Iodo Substituent

The iodine atom at the 6-position is not merely a bystander; it dictates the scaffold's versatility through two distinct mechanisms:

-

The "Sigma Hole" & Halogen Bonding: Iodine exhibits a distinct anisotropic electron density distribution. While the equatorial belt is electron-rich, the region along the C-I bond axis is electron-deficient (the

-hole). This allows the 6-iodo group to act as a Lewis acid, forming attractive halogen bonds (XB) with backbone carbonyls or other nucleophiles in the enzyme active site. -

The Synthetic Vector: In lead optimization, the 6-position is the optimal vector for extending the molecule into adjacent hydrophobic pockets. The C-I bond is highly reactive toward palladium-catalyzed cross-coupling, allowing for the rapid generation of 6-substituted picolinic acid libraries.

Visualization of Scaffold Logic

Figure 1: Strategic breakdown of the 6-iodo-picolinic acid scaffold. The core provides binding affinity, while the iodine enables both direct interaction and structural diversification.

Case Study: Targeting JmjC Histone Demethylases

Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are epigenetic erasers implicated in oncology. They rely on Fe(II) and 2-OG. 6-Iodo-picolinic acid derivatives function as competitive inhibitors by displacing 2-OG.

The Selectivity Challenge

Simple picolinic acid inhibits all 2-OG oxygenases (pan-assay interference). To achieve selectivity for specific KDMs (e.g., KDM4C over PHD2), the inhibitor must reach into the distinct substrate-binding tunnels of the enzyme.

Solution: 6-Position Functionalization

Using the 6-iodo handle, researchers utilize Suzuki-Miyaura coupling to attach biaryl or heteroaryl "tails." These tails mimic the methylated lysine substrate, interacting with the specific hydrophobic cage residues of the target KDM.

Key Data: Impact of 6-Substitution on Potency

| Compound | R-Group (6-Position) | Target | IC50 (µM) | Mechanism |

| 1 (Scaffold) | -I | KDM4A | > 100 | Weak Chelation |

| 2 | -Phenyl | KDM4A | 12.5 | Hydrophobic Reach |

| 3 | -4-Fluoro-biphenyl | KDM4A | 0.8 | Extended Reach + Stacking |

| 4 | -(CH2)2-NH2 | KDM4A | 4.2 | Electrostatic Interaction |

Note: Data represents generalized SAR trends derived from KDM inhibitor campaigns (e.g., Rose et al., 2012).

Experimental Protocols

Synthetic Workflow: Library Generation

This protocol details the conversion of the scaffold into a focused library of potential inhibitors.

Reagents:

-

Scaffold: 6-Iodo-pyridine-2-carboxylic acid methyl ester (Protected form).

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

-

Base: K2CO3 or Cs2CO3.

-

Solvent: Dioxane/Water (4:1).

Step-by-Step Protocol:

-

Protection: Convert 6-iodo-pyridine-2-carboxylic acid to its methyl ester using thionyl chloride in methanol (Reflux, 4h). Rationale: Protects the acidic proton to prevent catalyst poisoning.

-

Coupling:

-

Charge a reaction vial with the ester (1.0 eq), Boronic acid derivative (1.2 eq), and Base (3.0 eq).

-

Degas solvent with

for 15 mins. -

Add Pd catalyst (5 mol%).

-

Heat to 90°C for 12 hours under inert atmosphere.

-

-

Hydrolysis (Critical Step):

-

Treat the crude coupling product with LiOH (1M, aq) in THF.

-

Stir at RT for 2 hours.

-

Acidify to pH 4 with 1M HCl. Rationale: The free acid is required for metal chelation in the assay.

-

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Biological Assay: AlphaScreen™ Demethylase Assay

A proximity-based assay to validate inhibition activity.

Principle: Detects the loss of methylation on a biotinylated histone peptide.

-

Donor Bead: Streptavidin (binds Biotin-Peptide).

-

Acceptor Bead: Antibody against the product (demethylated state) or substrate (methylated state).

-

Signal: Laser excitation at 680 nm causes singlet oxygen transfer; emission at 520-620 nm.

Workflow Diagram:

Figure 2: AlphaScreen workflow for determining IC50 values of 6-substituted picolinic acid derivatives.

Future Outlook: Halogen Bonding in Design[1]

While traditional SAR replaces the iodine, modern "Halogen Bonding" strategies suggest retaining it.

-

Concept: If the enzyme active site contains a backbone carbonyl oxygen properly oriented (approx. 160-180° relative to the C-I bond), the 6-iodo group can form a "sigma hole" interaction.

-

Design Tip: When docking 6-iodo derivatives, do not treat the iodine simply as a van der Waals sphere. Use force fields that account for anisotropic electrostatics (e.g., specific point-charge models) to predict this binding mode accurately.

References

-

Rose, N. R., et al. (2012). Plant Growth Regulator-Like Small Molecules are Inhibitors of the Histone Lysine Demethylases. Journal of Medicinal Chemistry.

-

Metzger, E., et al. (2005). Assembly of methylated KDM4A inhibitors via Suzuki-Miyaura coupling. Nature.

-

Cavallo, G., et al. (2016). The Halogen Bond.[1][2][3][4] Chemical Reviews.

-

Hopkinson, R. J., et al. (2013). Isosteres of the Carboxylate Group in 2-Oxoglutarate Oxygenase Inhibitors. MedChemComm.

-

Sigma-Aldrich. Product Specification: 6-Iodo-pyridine-2-carboxylic acid.[5]

Sources

- 1. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigations into the Nature of Halogen Bonding Including Symmetry Adapted Perturbation Theory Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Iodo-pyridine-2-carboxylic acid AldrichCPR 55044-68-3 [sigmaaldrich.com]

Strategic Integration of 6-Iodo-pyridine-2-carboxylic Acid in Peptide Synthesis

Application Note & Protocol Guide

Executive Summary

6-Iodo-pyridine-2-carboxylic acid (6-iodopicolinic acid) is a high-value heterocyclic building block that serves a dual function in modern peptide synthesis. Primarily, it acts as a rigid N-terminal capping agent that restricts conformational flexibility, potentially improving metabolic stability and oral bioavailability. Secondarily—and most significantly—the C6-iodine substituent provides a chemically orthogonal "handle" for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) directly on the solid phase.

This guide details the protocols for incorporating this moiety into Solid-Phase Peptide Synthesis (SPPS) and leveraging its reactivity for the generation of peptide libraries and peptidomimetics.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 6-Iodo-pyridine-2-carboxylic acid |

| Formula | C₆H₄INO₂ |

| MW | 249.01 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP; slightly soluble in DCM. |

| Stability | Stable to standard SPPS deprotection (piperidine) and cleavage (TFA) cocktails. |

| Hazards | Irritant. Light-sensitive (C-I bond labile to photolysis over long exposure). |

| Storage | Store at 2-8°C, protected from light. Desiccate. |

Critical Handling Note: Due to the photosensitivity of the aryl iodide bond, all reactions involving this building block should be performed in amber glassware or vessels wrapped in aluminum foil to prevent homolytic cleavage of the C-I bond, which can lead to radical side reactions.

Application 1: N-Terminal Capping (Standard SPPS)

Incorporating 6-iodo-pyridine-2-carboxylic acid at the N-terminus is straightforward but requires specific activation protocols to prevent slow coupling due to the electron-deficient nature of the pyridine ring and steric hindrance from the iodine atom.

Protocol A: HATU-Mediated Activation

This method is preferred for its high efficiency and minimal side reactions.

Reagents:

-

Resin: Peptidyl-resin with free N-terminal amine (0.1 mmol scale).

-

Building Block: 6-Iodo-pyridine-2-carboxylic acid (0.4 mmol, 4 eq).

-

Activator: HATU (0.38 mmol, 3.8 eq).

-

Base: DIPEA (0.8 mmol, 8 eq).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Preparation: Dissolve 6-iodo-pyridine-2-carboxylic acid and HATU in minimal DMF (approx. 2-3 mL).

-

Activation: Add DIPEA to the solution. The mixture typically turns yellow. Allow to activate for 1-2 minutes. Do not exceed 5 minutes to avoid potential side reactions.

-

Coupling: Add the activated solution to the pre-swollen peptidyl-resin.

-

Incubation: Shake or vortex at Room Temperature (RT) for 45–60 minutes.

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).

-

Validation: Perform a Kaiser test (ninhydrin). If blue (positive), repeat coupling with fresh reagents. If colorless (negative), proceed.

Mechanism of Action: The HATU generates an O-azabenzotriazole active ester. The pyridine nitrogen can self-catalyze the reaction slightly, but the electron-withdrawing iodine at position 6 decreases the basicity of the pyridine nitrogen, making the exogenous base (DIPEA) and HATU critical for efficient acylation.

Application 2: On-Resin Late-Stage Diversification

The iodine atom at the 6-position is an excellent electrophile for Pd-catalyzed cross-coupling. Performing this on-resin allows for the rapid synthesis of libraries (e.g., biaryl-peptide hybrids) without purification intermediates.

Protocol B: On-Resin Suzuki-Miyaura Coupling

Objective: Replace the C6-Iodine with an aryl or heteroaryl group.

Reagents:

-

Substrate: Resin-bound peptide capped with 6-iodopicolinic acid.

-

Boronic Acid: Aryl-B(OH)₂ (5 eq).

-

Catalyst: Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃ (0.05 eq) + XPhos (0.1 eq).

-

Base: 2M aq. Na₂CO₃ (10 eq).

-

Solvent: DMF/Water (9:1) or Dioxane/Water (4:1). Must be degassed.

Step-by-Step Procedure:

-

Degassing (Critical): Place the resin in a reactor. Sparge the dry solvent (DMF or Dioxane) with Argon/Nitrogen for 15 minutes. Dissolve the boronic acid in the solvent.

-

Catalyst Addition: In a glovebox or under rapid Argon flow, add the Pd catalyst to the boronic acid solution.

-

Reaction Assembly: Add the catalyst/boronic acid solution to the resin. Add the aqueous base solution.

-

Inert Atmosphere: Seal the reactor under Argon.

-

Heating: Agitate at 60–80°C for 4–16 hours. Note: Microwave irradiation (60°C, 30 min) can significantly accelerate this step.

-

Washing (Metal Removal):

-

Wash with DMF (3x).

-

Wash with 0.5% sodium diethyldithiocarbamate (DDC) in DMF (3x, 5 min each) to scavenge residual Palladium.

-

Wash with DCM (3x).

-

Visualization of Workflows

The following diagrams illustrate the strategic pathways for using this building block.

Diagram 1: General Synthesis Workflow

This flowchart depicts the decision tree for using 6-iodopicolinic acid as either a simple cap or a diversification handle.

Caption: Workflow distinguishing between direct usage of the halogenated peptide and late-stage diversification via cross-coupling.

Diagram 2: Mechanistic Pathway (On-Resin Suzuki)

This diagram illustrates the catalytic cycle occurring on the solid support.

Caption: Simplified catalytic cycle for the on-resin Suzuki-Miyaura coupling of 6-iodopicolinic acid capped peptides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Step 1) | Steric hindrance or deactivated acid. | Recouple using HOAt instead of HOBt/HATU to accelerate activation. Increase temperature to 40°C. |

| Black Resin after Pd Coupling | Pd precipitation (Pd black). | Wash resin extensively with dilute sodium diethyldithiocarbamate (DDC) or EDTA solutions before TFA cleavage. |

| Low Yield in Suzuki | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvents. Increase catalyst loading to 10 mol%. Switch to Pd₂(dba)₃/SPhos for difficult substrates. |

| Side Products (De-iodination) | Protodehalogenation. | Use anhydrous solvents for the coupling if possible (though Suzuki requires some water for base solubility). Avoid prolonged heating >80°C. |

References

-

BenchChem. Application Notes and Protocols for Pyridine-2-carboxylic Anhydride in Peptide Synthesis. (General context on picolinic acid derivatives in SPPS).

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Standard HATU/DIPEA protocols).

-

Beilstein Journals. Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis. (Context on iodine stability in SPPS).

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. (Protocols for accelerating Suzuki couplings).

-

Wikipedia. Peptide Synthesis.[1] (General SPPS background).

Sources

Application Note: 6-Iodo-pyridine-2-carboxylic Acid as a Bifunctional Ligand

This Application Note and Protocol Guide provides a comprehensive technical analysis of 6-Iodo-pyridine-2-carboxylic acid (6-iodopicolinic acid). It is designed for researchers in coordination chemistry, supramolecular materials (MOFs/XOFs), and medicinal chemistry.

Executive Summary

6-Iodo-pyridine-2-carboxylic acid is a specialized picolinic acid derivative distinguished by the presence of an iodine atom at the 6-position. Unlike unsubstituted picolinic acid, which acts purely as an N,O-chelator, the 6-iodo derivative functions as a "Janus" ligand :

-

Coordination Site: The pyridine nitrogen and carboxylate oxygen form stable 5-membered chelate rings with transition metals (Cu, Zn, Ni, Co) and lanthanides.

-

Supramolecular Site: The iodine atom exhibits a "sigma-hole," enabling strong Halogen Bonding (XB) interactions (C–I···N or C–I···O), critical for designing Halogen-bonded Organic Frameworks (XOFs).

-

Synthetic Handle: The C–I bond is highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira), making it a scaffold for extended ligand systems.

Chemical Profile & Structural Logic[1]

The "Sigma-Hole" Effect

The iodine atom at the 6-position is not merely a steric bulk; it is an active functional group. Due to the electron-withdrawing nature of the pyridine ring, the iodine atom develops a region of positive electrostatic potential (the sigma-hole) along the extension of the C–I bond.

-

Implication for Crystal Engineering: When coordinated to a metal, the ligand can self-assemble into 1D chains or 2D sheets via I···O(carboxylate) interactions, orthogonal to the coordination plane.

-

Implication for Catalysis: The iodine is labile under oxidative addition conditions, allowing post-synthetic modification of metal complexes.

Coordination Modes

The ligand typically binds in a bidentate fashion (κ²-N,O). However, the steric bulk of the iodine atom ortho to the nitrogen can distort the coordination geometry, often preventing the formation of planar bis-ligand complexes (ML₂) in favor of distorted octahedral or mono-ligand species, depending on the metal ion radius.

Experimental Protocols

Protocol A: Synthesis of 6-Iodo-pyridine-2-carboxylic Acid

Rationale: While commercially available, high-purity ligand is best prepared fresh via a Sandmeyer-type reaction from 6-aminopicolinic acid to avoid defluorinated/deiodinated impurities common in commercial batches.

Reagents:

-

6-Aminopicolinic acid (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.2 eq)

-

Potassium Iodide (KI, 2.0 eq)

-

Sulfuric Acid (H₂SO₄, 2.5 M aq)

Step-by-Step Procedure:

-

Diazotization: Suspend 6-aminopicolinic acid (1.38 g, 10 mmol) in 2.5 M H₂SO₄ (20 mL). Cool the suspension to 0–5 °C in an ice bath.

-

Addition: Dropwise add a solution of NaNO₂ (0.83 g, 12 mmol) in water (5 mL), maintaining the temperature below 5 °C. Stir for 30 min. The solution should turn clear/pale yellow as the diazonium salt forms.

-

Iodination: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Add this solution slowly to the diazonium mixture. Caution: Nitrogen gas evolution will occur.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete displacement.

-

Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with 10% Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (indicated by the disappearance of brown color). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize from Ethanol/Water (1:1) to obtain pale yellow needles.

Yield: Typically 65–75%. Characterization: ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (d, 1H), 8.05 (t, 1H), 7.95 (d, 1H), 13.5 (br s, COOH).

Protocol B: Synthesis of Copper(II) Complex [Cu(6-I-pic)₂(H₂O)]

Rationale: Copper(II) is chosen as a model system due to its Jahn-Teller distortion, which, combined with the steric bulk of the iodine, leads to interesting structural motifs.

Reagents:

-

6-Iodo-pyridine-2-carboxylic acid (249 mg, 1.0 mmol)[1]

-

Copper(II) Acetate Monohydrate (100 mg, 0.5 mmol)

-

Methanol (10 mL)

-

Water (2 mL)

Step-by-Step Procedure:

-

Ligand Solution: Dissolve the ligand in Methanol (10 mL). If necessary, add 1-2 drops of Et₃N to facilitate deprotonation (pH should be ~6-7).

-

Metal Addition: Dissolve Cu(OAc)₂·H₂O in Water (2 mL). Add this slowly to the ligand solution while stirring.

-

Precipitation: A blue-green precipitate will form immediately.

-

Digestion: Heat the suspension at 50 °C for 30 minutes to improve crystallinity.

-

Isolation: Filter the solid, wash with cold Methanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

-

Crystallization (for XRD): Dissolve the precipitate in a minimum amount of DMF. Allow Diethyl Ether to diffuse into the DMF solution over 3 days.

Visualization of Reaction & Logic[3]

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the amino-precursor to the iodo-ligand and its subsequent divergent applications.

Caption: Synthesis of 6-iodopicolinic acid via Sandmeyer reaction and its divergent uses in coordination, supramolecular chemistry, and catalysis.

Diagram 2: Coordination & Halogen Bonding Logic

This schematic represents the dual functionality of the ligand in a metal complex environment.

Caption: Dual-mode interaction: The ligand chelates the metal (N,O-donor) while the Iodine atom engages in supramolecular Halogen Bonding with neighbors.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Synthesis) | Incomplete diazotization or decomposition of diazonium salt. | Maintain temp < 5°C during NaNO₂ addition. Ensure excess KI is used. |

| Brown Impurity | Residual Iodine (I₂). | Wash organic phase thoroughly with Na₂S₂O₃ (thiosulfate) until colorless. |

| Precipitate is Amorphous | Rapid precipitation in complexation step. | Use slow diffusion methods (e.g., Ether into DMF) or hydrothermal synthesis (120°C in Teflon bomb). |

| Deiodination | Pd-catalyzed coupling performed at too high temp. | For Sonogashira, use room temperature and milder bases (e.g., Et₃N) to preserve the pyridine ring integrity. |

References

-

Synthesis of Halopyridines

- Title: Synthesis of Some Aminopicolinic Acids (Sandmeyer Protocol adapt

- Source: University of Missouri-St. Louis.

-

URL:[Link]

-

Halogen Bonding in MOFs

-

Coordination Chemistry of Picolinates

-

Palladium Catalyzed Coupling

Sources

- 1. 6-Iodo-pyridine-2-carboxylic acid | C6H4INO2 | CID 619341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Halogen-Bonded Organic Framework (XOF) Emissive Cocrystal for Acid Vapor and Explosive Sensing, and Iodine Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 6-Iodo-pyridine-2-carboxylic Acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a recurring structural motif in many of these successful drugs is the pyridine ring. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding region of ATP, thus providing a strong anchor point within the kinase active site.[1] Furthermore, the pyridine scaffold offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Pyridine carboxylic acid derivatives, in particular, are versatile scaffolds in medicinal chemistry due to the additional polarity and coordination potential of the carboxylic group, which can be crucial for enzyme inhibition.[3]

This application note focuses on a key building block for the synthesis of such inhibitors: 6-Iodo-pyridine-2-carboxylic acid . The presence of the iodine atom at the 6-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecular architectures. The carboxylic acid at the 2-position, or its esterified form, can serve as a critical interaction point with the target kinase or as a precursor for further functionalization.

Physicochemical Properties and Synthetic Advantages

6-Iodo-pyridine-2-carboxylic acid is a solid at room temperature with a molecular weight of 249.01 g/mol .[4] For synthetic applications, it is often advantageous to use the methyl or ethyl ester derivative, which can be readily prepared via standard esterification procedures. This protects the carboxylic acid from participating in unwanted side reactions and improves solubility in common organic solvents.

The primary synthetic utility of 6-iodo-pyridine-2-carboxylic acid and its esters lies in the reactivity of the carbon-iodine bond. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[5] This high reactivity of the iodo-substituent allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. This is a significant advantage in complex, multi-step syntheses, where preserving sensitive functional groups is paramount.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for three key palladium-catalyzed cross-coupling reactions that utilize 6-iodo-pyridine-2-carboxylic acid esters as a foundational building block for kinase inhibitor synthesis: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] In the context of kinase inhibitor synthesis, this reaction is invaluable for constructing biaryl or heteroaryl-aryl motifs, which are common features in many approved drugs.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7] The choice of base can influence reaction rate and yield, with inorganic carbonates or phosphates being common choices.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 6-iodopyridine-2-carboxylate with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 6-iodopyridine-2-carboxylate with a representative arylboronic acid.

Materials:

-

Methyl 6-iodopyridine-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask, add methyl 6-iodopyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, ensuring all solids dissolve upon heating).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-pyridine-2-carboxylic acid methyl ester.

Data Presentation: Representative Suzuki Coupling Reactions

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | Methyl 6-phenylpyridine-2-carboxylate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)pyridine-2-carboxylate | 80-90 |

| 3 | 3-Aminophenylboronic acid | Methyl 6-(3-aminophenyl)pyridine-2-carboxylate | 75-85 |

Sonogashira Coupling: Introducing Alkynyl Linkers for Structural Rigidity and Vectorial Extension

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] In kinase inhibitor design, alkynyl linkers are used to introduce rigidity and extend a molecular scaffold towards additional binding pockets. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system is the classic approach. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[10]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical for high yields of the desired cross-coupled product.

Detailed Protocol: Sonogashira Coupling of Methyl 6-iodopyridine-2-carboxylate with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of methyl 6-iodopyridine-2-carboxylate with a terminal alkyne.

Materials:

-

Methyl 6-iodopyridine-2-carboxylate (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add methyl 6-iodopyridine-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Add the anhydrous, degassed solvent, followed by Et₃N (2.0 eq).

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-pyridine-2-carboxylic acid methyl ester.

Buchwald-Hartwig Amination: Constructing the Critical C-N Bond

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a key linkage in a vast number of kinase inhibitors.[5][11][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[13][14]

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is paramount in the Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which forms the C-N bond, and to prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 6-iodopyridine-2-carboxylate with an Aniline

This protocol provides a general method for the Buchwald-Hartwig amination of methyl 6-iodopyridine-2-carboxylate with a substituted aniline.

Materials:

-

Methyl 6-iodopyridine-2-carboxylate (1.0 eq)

-

Aniline derivative (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 eq) to a dry Schlenk flask.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the base.

-

Add methyl 6-iodopyridine-2-carboxylate (1.0 eq) and the aniline derivative (1.1 eq) to the flask.

-

Seal the flask and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(arylamino)pyridine-2-carboxylic acid methyl ester.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described in this application note.

Caption: Sonogashira Coupling Workflow

Caption: Buchwald-Hartwig Amination Workflow

Conclusion

6-Iodo-pyridine-2-carboxylic acid and its esters are highly valuable and versatile building blocks in the synthesis of kinase inhibitors. The high reactivity of the iodo-substituent enables the use of a wide array of modern palladium-catalyzed cross-coupling reactions under relatively mild conditions. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust and reliable methods for constructing the diverse and complex molecular scaffolds required for potent and selective kinase inhibition. By leveraging these powerful synthetic tools, researchers in drug discovery can efficiently explore a vast chemical space and accelerate the development of next-generation targeted therapies.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

-

Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Med Chem. 2022;14(12):883-900. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Song X, Chen W, Lin L, et al. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg Med Chem Lett. 2011;21(23):7072-7075. [Link]

-

Song X, Chen W, Lin L, et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg Med Chem Lett. 2011;21(15):4468-4472. [Link]

-

Akhtar T, Hameed S, Al-Masoudi NA, et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2016;21(6):765. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. J Med Chem. 2024. [Link]

-

Ruiz-Castillo P, Buchwald SL. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2019;58(48):17118-17129. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

-

Ruiz-Castillo P, Buchwald SL. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2019;58(48):17118-17129. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals (Basel). 2022;15(11):1341. [Link]

-

Magano J, Dunetz JR. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Org Process Res Dev. 2012;16(7):1156-1184. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Duke R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J Chem Pharm Res. 2024;16(4):127. [Link]

-

Ruiz-Castillo P, Buchwald SL. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chem Rev. 2016;116(19):12564-12649. [Link]

-

Rehman S, Khan I, Mohammed Khan A, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2024;18:1317-1349. [Link]

-

Chinchilla R, Nájera C. Recent advances in Sonogashira reactions. Chem Soc Rev. 2011;40(10):5084-5121. [Link]

-

Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. 2022;27(11):3549. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv. 2023;13(7):4595-4614. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Ahmad S, Ayub M, Al-Rashida M, et al. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules. 2022;27(21):7298. [Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

Technical Support Center: Stability & Handling of 6-Iodo-pyridine-2-carboxylic Acid

Ticket ID: #6-IPCA-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: Unwanted decarboxylation of 6-Iodo-pyridine-2-carboxylic acid (6-I-Pic) during synthesis, workup, or downstream coupling.

Technical Diagnosis:

The instability you are observing is intrinsic to pyridine-2-carboxylic acids (picolinic acids). Unlike benzoic acids, picolinic acids are susceptible to thermal decarboxylation via the Hammick Reaction mechanism .[1] This process is driven by the formation of a zwitterionic intermediate (or pseudo-ylide) where the protonated pyridine nitrogen stabilizes the negative charge generated at the C2 position after

Critical Stability Factor (The pH Trap): Decarboxylation kinetics are not linear with pH. They follow a "bell-shaped" curve, peaking near the isoelectric point (pI) (typically pH 3.0 – 4.5 for halogenated picolinic acids).

-

pH < 1 (Strong Acid): The molecule is fully protonated (

). STABLE. -

pH 3–5 (Isoelectric): The molecule exists as a Zwitterion (

). HIGHLY UNSTABLE (Rapid Decarboxylation). -

pH > 8 (Basic): The molecule is an anion (

). STABLE.

The Mechanism: Why It Decarboxylates

Understanding the enemy is the first step to containment.

The iodine atom at the 6-position exerts an inductive electron-withdrawing effect (-I), which can slightly destabilize the C-C bond between the ring and the carboxylate, but the primary driver is the nitrogen atom's ability to act as an electron sink.

Visualization: The Danger Zone (Zwitterionic Pathway)

Figure 1: The stability window of 6-Iodo-picolinic acid depends heavily on pH state. The red zone indicates the isoelectric region where decarboxylation is kinetically favored.

Troubleshooting Workflow: Synthesis & Isolation

Context: You are synthesizing 6-I-Pic from 6-aminopicolinic acid via the Sandmeyer reaction.

Protocol: Optimized Sandmeyer Reaction

Standard protocols often fail by allowing the reaction to warm up in the "pH danger zone."

| Parameter | Recommendation | Scientific Rationale |

| Acid Medium | Maintains pH < 1, keeping the species cationic and preventing zwitterion formation. | |

| Temperature | < 5°C (Addition) | Diazonium salts are thermally unstable; heat triggers |

| Quenching | Do NOT neutralize to pH 7. | Neutralizing passes through the pH 3–5 danger zone. Extract from acidic media if possible, or jump to basic pH rapidly. |

| Drying | Lyophilization or Vac Oven < 40°C | Avoid rotary evaporation at high bath temps (>50°C) if the product is in free acid form. |

Step-by-Step Procedure:

-

Dissolution: Dissolve 6-aminopicolinic acid in

. Cool to 0°C. -

Diazotization: Add

(aq) dropwise, keeping internal temp < 5°C. Stir 30 min. -

Iodination: Add KI solution (cold). Allow to warm to RT slowly.

-

Note: Some literature suggests heating to 80°C+ to drive iodine substitution. If you must heat, ensure the solution remains strongly acidic (pH < 1). The cation is resistant to decarboxylation; the zwitterion is not.

-

-

Workup (The Critical Step):

-

Wrong Way: Neutralize with NaOH to pH 7 and filter. (Risk: Product sits at pH 4 during addition

Decarboxylation). -

Right Way: Extract the acid directly from the aqueous phase using EtOAc or n-Butanol (if solubility allows). Alternatively, basify rapidly to pH 10, wash impurities, then re-acidify to pH 1 rapidly and extract.

-

Downstream Chemistry: Coupling & Esterification

Context: You need to attach an amine or alcohol to the carboxylic acid.

Common Failure Mode: Using Thionyl Chloride (

Safe Coupling Decision Tree

Figure 2: Selection guide for coupling reagents. Avoid thermal activation methods.

Recommended Protocols

A. The "Cold" Acid Chloride Method (Ghosez's Reagent or Oxalyl Chloride)

Instead of boiling in

-

Suspend 6-I-Pic in dry DCM at 0°C.

-

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

, -

Stir at RT for 2 hours. Do not heat.

-

Evaporate solvent under reduced pressure (bath < 30°C).

-

Use the crude acid chloride immediately.

B. Direct Coupling (HATU/EDC) - Preferred

-

Dissolve 6-I-Pic (1.0 eq) in DMF or DCM.

-

Add DIPEA (3.0 eq). Note: The base converts the acid to the stable anion.

-

Add HATU (1.1 eq) at 0°C.

-

Stir 15 min, then add amine.

-

Reaction proceeds at RT. No heat required.

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize 6-Iodo-picolinic acid from boiling water?

A: Not recommended. Boiling water (pH ~7) puts the molecule near its zwitterionic state at high temperature (

Q2: I see a new spot on TLC just above the baseline that isn't my product. What is it? A: If the spot is non-polar (high Rf), it is likely 2-iodopyridine (the decarboxylated byproduct). If it is very polar/baseline, it might be the zwitterionic form or hydrolysis products if you used an ester.

Q3: Does the iodine atom make it more or less stable than regular picolinic acid? A: The iodine at C6 is electron-withdrawing (Inductive effect). While this makes the carboxylate more acidic, it also destabilizes the C-C bond slightly more than a methyl group would. However, steric hindrance from the large iodine atom can sometimes slow the formation of the planar transition state required for decarboxylation, making it kinetically slower to degrade than unsubstituted picolinic acid, provided you avoid the isoelectric point.

References

-

Dunn, G. E., et al. (1972).[2] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[2] Link[2]

- Key Finding: Establishes the zwitterion mechanism and pH dependence of picolinic acid decarboxyl

- Ashworth, I. W., et al. (2018). "Thermal Stability of Heteroaromatic Acids." Organic Process Research & Development. Key Finding: General safety guidelines for handling thermally unstable heterocyclic acids.

- Cantillo, D., et al. (2011). "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Journal of Organic Chemistry. Context: Discusses rapid lithiation/carboxylation where temperature control is vital to prevent decomposition.

-

Hammick, D. L., et al. (1937). "The Mechanism of Decarboxylation. Decomposition of Quinaldinic and Isoquinaldinic Acids."[1][3] Journal of the Chemical Society.[1] Link[1]

-

Key Finding: The foundational paper describing the "Hammick Intermediate."[1]

-

Sources

Technical Support Center: Navigating the Purification of 6-Iodo-pyridine-2-carboxylic Acid and Its Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-iodo-pyridine-2-carboxylic acid and its derivatives. The unique chemical nature of these compounds, possessing a basic pyridine nitrogen, an acidic carboxylic acid, and a heavy iodine atom, presents a distinct set of challenges during purification. This guide is designed to provide you with in-depth troubleshooting advice, practical experimental protocols, and a clear understanding of the underlying chemical principles to help you achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the purification of 6-iodo-pyridine-2-carboxylic acid and its derivatives.

Q1: Why is my 6-iodo-pyridine-2-carboxylic acid derivative showing poor solubility in common organic solvents?

A1: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group can lead to the formation of a zwitterion, which is a molecule with both positive and negative charges.[1] This zwitterionic character significantly increases the polarity of the molecule, reducing its solubility in non-polar organic solvents. To improve solubility, consider protonating the pyridine nitrogen with a small amount of acid (e.g., acetic acid) or deprotonating the carboxylic acid with a base (e.g., triethylamine), depending on your downstream application.

Q2: I'm observing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I fix it?

A2: Peak tailing is a frequent issue when purifying pyridine derivatives on silica-based stationary phases.[2] The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[2] To mitigate this, you can:

-

Add a basic modifier to your mobile phase, such as triethylamine (0.1-1%), to compete with your compound for interaction with the silanol groups.

-

Use a less acidic stationary phase , such as end-capped C18 or a polymer-based column.

-

Adjust the mobile phase pH to suppress the interaction.

Q3: My compound seems to be degrading during purification. What are the likely degradation pathways?

A3: One common degradation pathway for pyridine-2-carboxylic acids is decarboxylation, especially at elevated temperatures.[3][4] The proximity of the carboxylic acid to the ring nitrogen can facilitate the loss of CO2. Another possibility is the lability of the carbon-iodine bond under certain conditions, potentially leading to de-iodination. It is crucial to use mild purification conditions and avoid excessive heat.

In-Depth Troubleshooting Guides

This section provides more detailed solutions to complex purification challenges, organized by the stage of the purification process.

Issue 1: Co-elution of Starting Materials and Product during Column Chromatography

If you are struggling to separate your desired 6-iodo-pyridine-2-carboxylic acid derivative from unreacted starting materials, a systematic approach to optimizing your chromatography is necessary.

Root Cause Analysis:

-

Insufficient Resolution: The polarity difference between your product and the impurity may be too small for the chosen solvent system and stationary phase.

-

On-Column Reactions: The acidic nature of silica gel can sometimes catalyze reactions, leading to the formation of new impurities that co-elute with the product.

Troubleshooting Workflow:

Caption: Decision-making workflow for resolving co-elution issues.

Experimental Protocol: Optimizing Column Chromatography

-

Systematic Solvent Screening (TLC):

-

Prepare TLC plates with your crude material.

-

Develop the plates in a variety of solvent systems with differing polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).

-

Incorporate additives like acetic acid (to protonate the pyridine) or triethylamine (to compete with the basic nitrogen) into the mobile phase to observe their effect on separation.

-

-

Stationary Phase Selection:

-

If silica gel fails, consider using neutral or basic alumina, which can reduce strong interactions with the basic pyridine nitrogen.

-

For highly polar derivatives, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate, can be very effective.[5]

-

-

Gradient Elution:

-

Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of compounds with similar retention factors.

-

Issue 2: Product Loss or Decomposition During Aqueous Work-up

The amphoteric nature of 6-iodo-pyridine-2-carboxylic acid can lead to challenges during extraction and isolation from the reaction mixture.

Root Cause Analysis:

-

Incorrect pH Adjustment: Adjusting the pH to the isoelectric point is crucial for precipitating the product from an aqueous solution.[6] Incorrect pH can lead to the product remaining in solution as a salt.

-

Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions during liquid-liquid extraction.

-

Hydrolysis of Ester Derivatives: If you are working with an ester of 6-iodo-pyridine-2-carboxylic acid, basic or acidic conditions during work-up can lead to unintended hydrolysis back to the carboxylic acid.[7][8][9]

Troubleshooting Strategies:

-

Precise pH Control: Carefully adjust the pH of the aqueous solution to the isoelectric point of your compound to maximize precipitation. This can be determined empirically by adding acid or base dropwise and observing the point of maximum precipitation.

-

Breaking Emulsions: To break emulsions, try adding a saturated brine solution, filtering the mixture through a pad of celite, or gently centrifuging the mixture.

-

Protecting Ester Groups: When working with ester derivatives, use mild work-up conditions. Avoid strong acids or bases. A wash with a saturated sodium bicarbonate solution is generally safe for most esters.

Common Impurities and Their Identification

The following table summarizes potential impurities you might encounter and methods for their identification.

| Impurity | Potential Source | Identification Methods |

| Unreacted Starting Materials | Incomplete reaction | TLC, HPLC, ¹H NMR |

| De-iodinated Product | Reductive conditions, instability | Mass Spectrometry (observe loss of 127 amu), ¹H NMR (disappearance of characteristic aromatic signals) |

| Decarboxylated Product | High temperatures during reaction or purification | ¹H NMR (disappearance of carboxylic acid proton), Mass Spectrometry (loss of 44 amu) |

| Hydrolyzed Ester | (For ester derivatives) Presence of water and acid/base | TLC (more polar spot), ¹H NMR (disappearance of ester alkyl protons and appearance of carboxylic acid proton) |

| Residual Solvents | Incomplete drying | ¹H NMR |

Purity Assessment Protocols

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[5]

General HPLC Method for Purity Analysis:

-

Column: A reverse-phase C18 column is a good starting point.[5]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice. A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).[5]

-

Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase or a compatible solvent.

References

-

Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(1), 136-147. Available at: [Link]

-

Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3183. Available at: [Link]

-

Wikipedia. (2023). Picolinic acid. Available at: [Link]

-

PubChem. (n.d.). 6-Iodo-pyridine-2-carboxylic acid. Available at: [Link]

-

Khan, I., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36563-36570. Available at: [Link]

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.

-

Boyle, A. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. Available at: [Link]

-

Lee, J. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2949. Available at: [Link]

-

Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

Hathwar, V. R., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(12), 2491-2499. Available at: [Link]

-

Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]

-

ATSDR. (1992). Toxicological Profile for Pyridine. Available at: [Link]

-

Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. Available at: [Link]

-

Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

-

Gulevskaya, A. V., et al. (2019). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 24(18), 3352. Available at: [Link]

-

Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available at: [Link]

-

IAEA. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]

Sources

- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

improving solubility of 6-Iodo-pyridine-2-carboxylic acid for reactions

Technical Support Center: Solubility & Reaction Optimization for 6-Iodo-pyridine-2-carboxylic Acid

Case ID: 6-IP2CA-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Zwitterion Trap"

Welcome to the technical support hub for 6-Iodo-pyridine-2-carboxylic acid (6-IP2CA) . If you are struggling to dissolve this compound in standard organic solvents (DCM, Toluene, THF), you are encountering the "Zwitterion Trap."

Unlike standard aryl halides, 6-IP2CA possesses both a basic pyridine nitrogen and an acidic carboxylic acid. In the solid state and neutral media, it exists primarily as a zwitterion (internal salt), creating a high-energy crystal lattice that resists solvation in non-polar media.

Key Physicochemical Properties:

-

Dominant Species (Neutral pH): Zwitterion (

... -

Solubility Profile: High in Water/DMSO; Poor in DCM/Hexane/Toluene.

-

pKa: ~1.0 (COOH) and ~5.0 (Pyridine N) [Extrapolated from picolinic acid].

Module 1: Solvent Selection & Screening

Q: I need to run a reaction in an organic solvent. Why won't 6-IP2CA dissolve in DCM or THF?

A: The zwitterionic lattice energy is too high for non-polar or moderately polar solvents to overcome. You must disrupt the internal ionic bond.

Troubleshooting Protocol: The "Solubility Switch"

| Solvent Class | Solubility Rating | Recommended Use Case | Technical Note |

| Dichloromethane (DCM) | 🔴 Poor | Amide couplings, Esterification | Must add base. Add 1.5–2.0 eq. of DIPEA or TEA to deprotonate the carboxylic acid. The resulting ammonium salt is lipophilic and DCM-soluble. |

| Tetrahydrofuran (THF) | 🟡 Moderate | Grignard/Lithiation (with protection) | Solubility improves significantly with temperature ( |

| DMF / DMAc / NMP | 🟢 Excellent | SnAr, Suzuki, Sonogashira | The "Go-To" solvents. High dielectric constants break the zwitterion. Warning: Hard to remove during workup; requires aqueous wash. |

| 1,4-Dioxane / Water | 🟢 Excellent | Suzuki-Miyaura Coupling | The "Magic Mix." 4:1 Dioxane:Water dissolves the substrate (as a salt) and is compatible with boronic acids. |

| Methanol / Ethanol | 🟢 Good | Esterification, Hydrogenation | Good solubility, but nucleophilic. Avoid if using electrophilic activating agents (e.g., SOCl2) unless ester is desired. |

Module 2: Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Cross-Coupling

Issue: "My reaction turns into a black gum and conversion is low using Toluene/Water." Diagnosis: In Toluene, the 6-IP2CA is insoluble. The catalyst (Pd) stays in the organic phase, while the substrate stays in the solid/aqueous interface, leading to poor kinetics and catalyst decomposition.

The Fix:

-

Switch Solvent: Use 1,4-Dioxane/Water (4:1) or DMF/Water .

-

Base Selection: Use inorganic bases like K₂CO₃ or Cs₂CO₃ . These convert the acid to the carboxylate anion, which is highly soluble in the aqueous component of the mix.

-

Ligand Choice: Use water-tolerant ligands (e.g., SPhos , XPhos ) or precatalysts like Pd(dppf)Cl₂ .

Scenario B: Amide Coupling (Peptide Synthesis)

Issue: "The HATU/EDC coupling in DMF is sluggish or gives low yields." Diagnosis: The free carboxylic acid of 6-IP2CA is sterically crowded by the ortho-nitrogen and the bulky iodine at position 6.

The Fix:

-

Pre-activation: Do not mix everything at once. Activate 6-IP2CA with the coupling agent (HATU) and Base (DIPEA) for 15 minutes before adding the amine.

-